Primaquine-d3 Diphosphate Primaquine-d3 Diphosphate
Brand Name: Vulcanchem
CAS No.: 1318852-20-8
VCID: VC0120608
InChI: InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3
SMILES: CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2
Molecular Formula: C15H21N3O
Molecular Weight: 262.371

Primaquine-d3 Diphosphate

CAS No.: 1318852-20-8

Cat. No.: VC0120608

Molecular Formula: C15H21N3O

Molecular Weight: 262.371

* For research use only. Not for human or veterinary use.

Primaquine-d3 Diphosphate - 1318852-20-8

Specification

CAS No. 1318852-20-8
Molecular Formula C15H21N3O
Molecular Weight 262.371
IUPAC Name 4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine
Standard InChI InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3
Standard InChI Key INDBQLZJXZLFIT-BMSJAHLVSA-N
SMILES CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2

Introduction

Structural and Chemical Properties

Chemical Identity and Nomenclature

Primaquine-d3 diphosphate is a deuterium-labeled analog of primaquine diphosphate, an 8-aminoquinoline antimalarial agent. The compound incorporates three deuterium atoms into the molecular structure of primaquine, creating a stable isotope-labeled version of the drug. This modification retains the pharmacological activity of the original compound while allowing for distinct analytical detection and potentially altered metabolic profiles .

Molecular Structure and Physical Properties

The molecular formula of Primaquine-d3 diphosphate is C15H24D3N3O9P2, reflecting the incorporation of three deuterium atoms in place of three hydrogen atoms in the parent structure. The compound has a molecular weight of 458.36 g/mol, slightly higher than the non-deuterated primaquine diphosphate (455.34 g/mol) due to the additional mass of the deuterium isotopes .

The base structure of primaquine contains a quinoline ring with a methoxy group at position 6 and an aminoalkyl side chain at position 8. The primaquine molecule includes a chiral carbon in the diamine side chain, resulting in potential stereoisomerism. The diphosphate salt form is used in commercial pharmaceutical preparations to enhance stability and solubility properties .

Table 1: Comparative Physical-Chemical Properties of Primaquine-d3 Diphosphate and Parent Compound

PropertyPrimaquine-d3 DiphosphatePrimaquine Diphosphate
Molecular FormulaC15H24D3N3O9P2C15H27N3O9P2
Molecular Weight458.36 g/mol455.34 g/mol
Physical AppearanceOrange-red crystalline powder*Orange-red crystalline powder
TargetParasite; Isotope-Labeled CompoundsParasite
PathwayAnti-infection; OthersAnti-infection

*Physical appearance presumed similar to parent compound based on chemical similarity

Pharmacological Properties and Mechanism of Action

Antimalarial Activity

Primaquine-d3 diphosphate maintains the antimalarial activity profile of its parent compound, primaquine diphosphate. Primaquine is a tissue schizonticide that exerts a broad spectrum of activities against various stages of malarial parasites. It is particularly notable as the only agent effectively destroying late hepatic stages and latent tissue forms of Plasmodium vivax and Plasmodium ovale .

The mechanism of action of primaquine involves interference with the mitochondrial function of the parasite. While the exact molecular mechanisms remain incompletely understood, the drug is believed to generate reactive metabolites that disrupt the electron transport chain and induce oxidative stress in parasites, particularly affecting the hypnozoites (dormant liver stage parasites) of P. vivax and P. ovale .

Pharmacokinetics and Metabolism

Absorption and Distribution

Based on data from the parent compound, primaquine is readily and completely absorbed from the gastrointestinal tract after oral administration. Peak plasma concentrations are typically achieved within 2-3 hours post-administration, with an absolute bioavailability approaching 96% .

Metabolism and Elimination

The metabolism of primaquine primarily occurs in the liver through oxidative deamination and hydroxylation pathways. The incorporation of deuterium in Primaquine-d3 diphosphate could potentially slow these metabolic processes if the deuterium atoms are strategically placed at sites of metabolic transformation. This could result in:

  • Modified clearance rates

  • Altered metabolite profiles

  • Potentially reduced formation of toxic metabolites

  • Extended plasma half-life

The parent compound primaquine has a reported therapeutic index of approximately 10, indicating a relatively narrow margin between effective and toxic doses. Any modifications to the metabolism through deuteration could potentially influence this therapeutic window .

Research Applications and Future Directions

Utility in Drug Development and Research

Primaquine-d3 diphosphate serves important functions in pharmaceutical research:

  • As an analytical standard for quantitation during drug development processes

  • For study of metabolic pathways through isotope tracing

  • As a tool for investigating pharmacokinetic parameters

  • In comparative studies to evaluate the impact of deuteration on drug properties

Analytical Considerations

Detection and Quantification Methods

The deuterium labeling in Primaquine-d3 diphosphate allows for specific analytical detection using mass spectrometry techniques. The mass difference between the deuterated and non-deuterated compounds enables selective quantification even in complex biological matrices. This property makes the compound particularly valuable in:

  • Pharmacokinetic studies

  • Metabolic investigations

  • Bioavailability assessments

  • Drug-drug interaction studies

Various analytical techniques including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be utilized for detecting and quantifying Primaquine-d3 diphosphate in biological samples, with the deuterium label providing a distinct isotopic signature.

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